4,4-Dimethylpentane-1-sulfonamide

Description

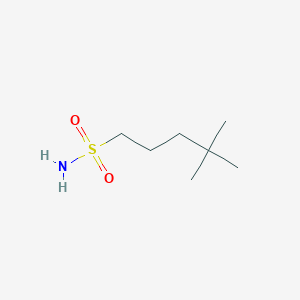

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethylpentane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2S/c1-7(2,3)5-4-6-11(8,9)10/h4-6H2,1-3H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLBNNGTZLHARS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 4,4 Dimethylpentane 1 Sulfonamide

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Analysis of Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the assessment of purity and the identification of volatile derivatives of 4,4-Dimethylpentane-1-sulfonamide. This method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry, making it ideal for analyzing thermally stable and volatile compounds.

In a typical GC-MS analysis, the sample containing 4,4-Dimethylpentane-1-sulfonamide is first vaporized and introduced into the GC column. The separation of components is achieved based on their differential partitioning between a stationary phase coated on the column and a mobile gaseous phase. The retention time, which is the time taken for a compound to travel through the column, is a characteristic feature that can be used for its preliminary identification. For 4,4-Dimethylpentane-1-sulfonamide, a non-polar or semi-polar column is generally employed, and the retention time would be influenced by the column temperature program, flow rate of the carrier gas, and the column's stationary phase.

Following separation in the GC, the eluted molecules enter the mass spectrometer, where they are ionized, typically through electron impact (EI). The resulting molecular ions and fragment ions are then separated based on their mass-to-charge ratio (m/z). The fragmentation pattern is a unique fingerprint of a molecule and is crucial for its structural elucidation.

For 4,4-Dimethylpentane-1-sulfonamide, the mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight. Key fragmentation pathways for alkylsulfonamides often involve the cleavage of the sulfur-nitrogen bond and the carbon-sulfur bond. nih.govnih.govresearchgate.netresearchgate.net The fragmentation of the alkyl chain, particularly the loss of a stable tert-butyl radical, is also a highly probable event. The presence of impurities or volatile derivatives would be indicated by additional peaks in the total ion chromatogram (TIC), each with its own characteristic retention time and mass spectrum. The purity of 4,4-Dimethylpentane-1-sulfonamide can be quantitatively estimated by comparing the area of its peak in the TIC to the total area of all peaks.

Table 1: Representative GC-MS Data for 4,4-Dimethylpentane-1-sulfonamide

| Parameter | Value |

| Gas Chromatography | |

| Column Type | DB-5ms (5% Phenyl-95% Dimethylpolysiloxane) |

| Injection Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |

| Carrier Gas | Helium |

| Mass Spectrometry | |

| Ionization Mode | Electron Impact (EI) |

| Ionization Energy | 70 eV |

| Expected Major Fragment Ions (m/z) | |

| 179 | [M]+ (Molecular Ion) |

| 122 | [M - C4H9]+ |

| 80 | [SO2NH2]+ |

| 57 | [C4H9]+ |

Note: The data presented in this table is hypothetical and serves as a representative example for the GC-MS analysis of 4,4-Dimethylpentane-1-sulfonamide based on general principles of mass spectrometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The applicability of UV-Vis spectroscopy to 4,4-Dimethylpentane-1-sulfonamide is primarily for the characterization of its electronic structure, although its utility is limited by the absence of a significant chromophore.

Chromophores are parts of a molecule that absorb light. In the case of 4,4-Dimethylpentane-1-sulfonamide, the molecule is aliphatic and lacks conjugated pi systems or aromatic rings, which are typically responsible for strong UV-Vis absorption. The primary functional group that could exhibit electronic transitions in the accessible UV region is the sulfonamide moiety (-SO2NH2).

The electronic transitions possible in 4,4-Dimethylpentane-1-sulfonamide are expected to be of the n → σ* (non-bonding to sigma antibonding) type. These transitions involve the excitation of an electron from a non-bonding lone pair, such as those on the oxygen and nitrogen atoms of the sulfonamide group, to an antibonding sigma orbital. Such transitions are generally of high energy and therefore occur at shorter wavelengths, typically below 200 nm, which is in the far-UV region.

The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, for n → σ* transitions is typically low. Consequently, the UV-Vis spectrum of a pure sample of 4,4-Dimethylpentane-1-sulfonamide dissolved in a suitable non-absorbing solvent (e.g., hexane (B92381) or acetonitrile) is expected to show a weak absorption band at a low wavelength. The presence of any impurities containing chromophores would likely result in additional, more prominent absorption bands at higher wavelengths.

Table 2: Predicted UV-Vis Spectroscopic Data for 4,4-Dimethylpentane-1-sulfonamide

| Parameter | Predicted Value |

| Solvent | Acetonitrile (B52724) |

| λmax (Maximum Absorption Wavelength) | ~195 nm |

| Molar Absorptivity (ε) at λmax | < 100 L mol⁻¹ cm⁻¹ |

| Type of Electronic Transition | n → σ* |

Note: The data in this table is a prediction based on the typical spectroscopic behavior of aliphatic sulfonamides and has not been experimentally verified for 4,4-Dimethylpentane-1-sulfonamide.

Crystallographic Analysis of 4,4 Dimethylpentane 1 Sulfonamide and Analogous Structures

Single-Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structure Determination

Analysis of Molecular Geometry and Conformation in the Solid State

Studies on various sulfonamides have shown that the orientation of the alkyl or aryl groups attached to the sulfonamide core can vary significantly. mdpi.com For 4,4-Dimethylpentane-1-sulfonamide, the bulky tert-butyl group at the 4-position of the pentyl chain would likely influence the conformational preferences, sterically hindering certain rotational states of the alkyl chain. The C-S-N-C torsion angle is a critical parameter that describes the orientation of the substituents on the sulfur and nitrogen atoms. mdpi.com

Interactive Table: Expected Bond Parameters for a Sulfonamide Moiety

| Parameter | Expected Value Range |

|---|---|

| S-O Bond Length | 1.42 - 1.45 Å |

| S-N Bond Length | 1.60 - 1.65 Å |

| S-C Bond Length | 1.75 - 1.80 Å |

| O-S-O Angle | 117 - 120° |

| O-S-N Angle | 105 - 109° |

Note: These are generalized ranges based on typical sulfonamide structures and may vary for the specific compound.

Investigation of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding Networks)

The supramolecular assembly of sulfonamides in the crystalline state is predominantly governed by intermolecular hydrogen bonds. nih.gov The sulfonamide group itself contains a strong hydrogen bond donor (the N-H group) and two strong hydrogen bond acceptors (the two oxygen atoms of the sulfonyl group). This combination facilitates the formation of robust and predictable hydrogen-bonding networks. acs.orgresearchgate.net

Commonly observed hydrogen-bonding patterns in sulfonamides include the formation of dimers, chains, and sheets. mdpi.com The most prevalent motifs are the catemeric chain, described by the graph set C(4), and the dimeric ring, described by R²₂(8). mdpi.com In the catemeric motif, molecules are linked head-to-tail via N-H···O=S hydrogen bonds, forming infinite chains. mdpi.comresearchgate.net The dimeric motif involves two molecules forming a cyclic arrangement through a pair of N-H···O=S hydrogen bonds. mdpi.com The presence of other functional groups or the steric bulk of the substituents can influence which motif is adopted. acs.orgacs.org

Interactive Table: Common Hydrogen Bonding Motifs in Sulfonamides

| Motif | Graph Set Notation | Description |

|---|---|---|

| Dimer | R²₂(8) | Two molecules form a cyclic dimer through two N-H···O hydrogen bonds. |

Assessment of Tautomeric Forms and Polymorphism (if applicable)

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in sulfonamides. nih.govresearchgate.netacs.orgresearchgate.net Different polymorphs of the same compound can exhibit distinct physical properties. The formation of different polymorphic forms is often related to variations in the conformation of the molecule or different hydrogen-bonding patterns. nih.govresearchgate.net

Tautomerism is another important consideration for certain sulfonamides, particularly those with specific heterocyclic moieties. rsc.org For a simple alkylsulfonamide like 4,4-Dimethylpentane-1-sulfonamide, tautomerism is less likely to be a significant factor compared to sulfonamides containing, for example, a thiazole (B1198619) ring where imidine-amidine tautomerism can occur. rsc.org The existence of different tautomers can lead to what is known as tautomeric polymorphism. ruhr-uni-bochum.de The identification of different polymorphs and tautomers is crucial as they can have different stabilities and properties. researchgate.net

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization and Phase Identification

Powder X-ray diffraction (PXRD) is an essential analytical technique for the characterization of bulk crystalline materials. researchgate.netnih.govncl.ac.ukamericanpharmaceuticalreview.comyoutube.com Unlike SC-XRD, which provides the detailed crystal structure from a single crystal, PXRD is used to analyze a polycrystalline powder, providing a fingerprint of the crystalline phases present in the bulk sample.

The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), is unique to a specific crystalline form. Therefore, PXRD is the primary method for:

Phase Identification: By comparing the experimental PXRD pattern of a sample to a database of known patterns, the crystalline phases present can be identified. ncl.ac.uk

Polymorph Screening: PXRD is extensively used in the pharmaceutical industry to screen for and identify different polymorphs of a drug substance. americanpharmaceuticalreview.com Each polymorph will have a distinct PXRD pattern.

Assessing Crystallinity: The presence of sharp diffraction peaks indicates a crystalline material, while a broad, diffuse halo is characteristic of an amorphous solid. PXRD can be used to determine the degree of crystallinity of a sample. youtube.com

Monitoring Phase Transformations: PXRD can be used to monitor changes in the crystalline form of a material as a function of temperature, humidity, or other processing parameters. nih.gov

For 4,4-Dimethylpentane-1-sulfonamide, PXRD would be the go-to method to analyze the bulk powder to confirm its crystalline nature, identify the specific polymorphic form present, and ensure phase purity.

Computational and Theoretical Investigations of 4,4 Dimethylpentane 1 Sulfonamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of computational chemistry, providing a balance between accuracy and computational cost. Had such studies been performed on 4,4-Dimethylpentane-1-sulfonamide, they would provide fundamental insights into its geometry and electronic properties.

Conformational Analysis and Energy Minima

Molecules are not static entities; they can rotate around their single bonds, leading to various spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformations of a molecule and determine their relative energies. For 4,4-Dimethylpentane-1-sulfonamide, this would involve exploring the potential energy surface by systematically rotating the bonds, particularly around the C-C and C-S single bonds.

The goal would be to locate the energy minima, which correspond to the most stable, three-dimensional structures of the molecule. This analysis would reveal the preferred shape of 4,4-Dimethylpentane-1-sulfonamide, which is crucial for understanding its interactions with other molecules.

Table 1: Hypothetical Energy Minima for 4,4-Dimethylpentane-1-sulfonamide Conformers

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-S-N) |

| A | 0.00 | ~60° (gauche) |

| B | 1.20 | ~180° (anti) |

| C | 2.50 | ~-60° (gauche) |

Note: This table is illustrative and not based on actual experimental or computational data for 4,4-Dimethylpentane-1-sulfonamide.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

An FMO analysis of 4,4-Dimethylpentane-1-sulfonamide would calculate the energies and visualize the spatial distribution of its HOMO and LUMO. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally indicates higher reactivity. The locations of the HOMO and LUMO on the molecule would pinpoint the likely sites for nucleophilic and electrophilic attack, respectively.

Table 2: Hypothetical Frontier Molecular Orbital Data for 4,4-Dimethylpentane-1-sulfonamide

| Orbital | Energy (eV) | Description |

| LUMO | -1.5 | Primarily located on the sulfonamide group (S and O atoms) |

| HOMO | -8.2 | Distributed over the dimethylpentane alkyl chain |

| HOMO-LUMO Gap | 6.7 | Indicates relatively high stability |

Note: This table is illustrative and not based on actual experimental or computational data for 4,4-Dimethylpentane-1-sulfonamide.

Vibrational Frequency Calculations for Spectroscopic Correlation

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of an optimized molecular structure, a theoretical spectrum can be generated. Comparing this to an experimental spectrum helps in assigning the observed spectral bands to specific molecular motions, such as stretching, bending, and twisting of bonds.

For 4,4-Dimethylpentane-1-sulfonamide, these calculations would predict the frequencies of characteristic vibrations, such as the S=O and N-H stretches of the sulfonamide group and the C-H stretches of the alkyl chain. This would be invaluable for confirming the molecule's structure and purity if it were to be synthesized and characterized spectroscopically.

Quantum Chemical Descriptors and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantum chemical descriptors are numerical values derived from the theoretical calculations that quantify various aspects of a molecule's electronic and structural properties. These descriptors can be used in Quantitative Structure-Property Relationship (QSPR) models, which are statistical models that correlate the chemical structure with a specific property, such as boiling point, solubility, or biological activity.

Linear Free Energy Relationships (LFER) for Predictive Studies

Linear Free Energy Relationships (LFERs) are a cornerstone of physical organic chemistry that relate the rate or equilibrium constant of one reaction series to that of a related series. The Hammett equation is a classic example of an LFER. These relationships allow for the prediction of reactivity and the elucidation of reaction mechanisms. While directly developing an LFER for a single compound is not typical, its properties could be analyzed within the context of existing LFERs for sulfonamides to predict its behavior in various chemical transformations.

Average Electron Density (AED) as a Quantitative Structural Tool

While "Average Electron Density" is not a standard, widely used quantum chemical descriptor in the same vein as HOMO-LUMO energies, the concept of electron density distribution is fundamental. The molecular electrostatic potential (MEP), for instance, maps the electron density to visualize regions of positive and negative electrostatic potential on the molecular surface. These maps are crucial for understanding intermolecular interactions, such as hydrogen bonding and sites of chemical reactivity. For 4,4-Dimethylpentane-1-sulfonamide, an MEP map would highlight the electron-rich oxygen atoms and the electron-deficient hydrogen on the nitrogen of the sulfonamide group, providing insights into its potential interactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

No specific molecular dynamics (MD) simulation studies for 4,4-Dimethylpentane-1-sulfonamide are available in the current body of scientific literature. MD simulations are a computational method used to analyze the physical movements of atoms and molecules. For a molecule like 4,4-Dimethylpentane-1-sulfonamide, such simulations could theoretically provide valuable insights into its conformational flexibility, its interactions with various solvents, and its aggregation behavior.

In the absence of specific data, a hypothetical MD study on 4,4-Dimethylpentane-1-sulfonamide would likely involve the parameters outlined in the table below.

Table 1: Hypothetical Parameters for a Molecular Dynamics Simulation of 4,4-Dimethylpentane-1-sulfonamide

| Parameter | Description | Hypothetical Value/Condition |

| Force Field | A set of empirical energy functions and parameters used to describe the potential energy of a system of particles. | GROMOS, AMBER, or CHARMM |

| Solvent Models | Explicit or implicit models to represent the solvent environment. | TIP3P (for water), or a generic model for organic solvents |

| System Size | The number of molecules of 4,4-Dimethylpentane-1-sulfonamide and solvent in the simulation box. | ~500 molecules of the sulfonamide in a cubic box of solvent |

| Temperature | The simulated temperature of the system. | 298 K (25 °C) |

| Pressure | The simulated pressure of the system. | 1 atm |

| Simulation Time | The duration of the simulated molecular motions. | 100 nanoseconds |

This table is for illustrative purposes only and does not represent data from actual research.

Elucidation of Reaction Mechanisms through Computational Approaches

There are no published computational studies that elucidate the reaction mechanisms of 4,4-Dimethylpentane-1-sulfonamide. Computational chemistry can be employed to model reaction pathways, calculate activation energies, and identify transition states, thereby providing a detailed understanding of how a molecule participates in chemical reactions.

For instance, computational studies could investigate the mechanisms of reactions such as the N-alkylation or N-arylation of the sulfonamide group, or the reactions involving the hydrocarbon tail. The lack of such studies means that the reactivity of 4,4-Dimethylpentane-1-sulfonamide can only be inferred from the general chemical principles of sulfonamides and alkanes.

Table 2: Potential Computational Approaches for Reaction Mechanism Elucidation

| Computational Method | Information Yielded |

| Density Functional Theory (DFT) | Electronic structure, reaction energies, activation barriers, transition state geometries. |

| Ab initio methods (e.g., Møller-Plesset perturbation theory) | High-accuracy energy calculations for key points on the potential energy surface. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in a complex environment, such as in the presence of a catalyst or in a biological system. |

This table outlines potential methodologies and does not reflect completed research on 4,4-Dimethylpentane-1-sulfonamide.

Reactivity and Derivatization Chemistry of 4,4 Dimethylpentane 1 Sulfonamide

Chemical Transformations of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) in 4,4-Dimethylpentane-1-sulfonamide is the primary site of its chemical reactivity. The presence of acidic protons on the nitrogen atom and the electron-withdrawing nature of the sulfonyl group allow for a variety of chemical modifications.

N-Alkylation and N-Arylation Reactions

The nitrogen atom of the sulfonamide can be functionalized through alkylation and arylation reactions. These transformations are crucial for synthesizing a diverse range of N-substituted sulfonamides.

N-Alkylation: The deprotonated sulfonamide acts as a nucleophile, reacting with alkylating agents. Common methods include reactions with alkyl halides or the use of alcohols under specific catalytic conditions. For instance, manganese-catalyzed N-alkylation using alcohols, known as the "borrowing hydrogen" methodology, provides an efficient route to N-alkylated sulfonamides. acs.org This method is advantageous as it allows for the use of a wide array of benzylic and primary aliphatic alcohols. acs.org Alternatively, intermolecular alkylation can be achieved using trichloroacetimidates under thermal conditions without the need for a catalyst. nih.gov The steric bulk of the 4,4-dimethylpentyl group may influence reaction rates, but the fundamental reactivity remains.

N-Arylation: The introduction of an aryl group onto the sulfonamide nitrogen can be accomplished through several methods, including transition-metal-catalyzed cross-coupling reactions. The Chan-Evans-Lam (CEL) reaction, which uses copper catalysts and arylboronic acids, is a notable method for the N-arylation of sulfonamides under aerobic conditions. rsc.org Another approach involves a transition-metal-free reaction with o-silylaryl triflates in the presence of cesium fluoride (B91410) (CsF), which proceeds under very mild conditions and tolerates various functional groups. nih.gov

Table 1: Illustrative N-Alkylation and N-Arylation Reactions of 4,4-Dimethylpentane-1-sulfonamide

| Reaction Type | Reagent Example | Product |

|---|---|---|

| N-Alkylation | Benzyl bromide | N-Benzyl-4,4-dimethylpentane-1-sulfonamide |

| N-Alkylation | Ethanol (with Mn catalyst) | N-Ethyl-4,4-dimethylpentane-1-sulfonamide |

| N-Arylation | Phenylboronic acid (Cu catalyst) | N-Phenyl-4,4-dimethylpentane-1-sulfonamide |

| N-Arylation | o-Silylphenyl triflate / CsF | N-Phenyl-4,4-dimethylpentane-1-sulfonamide |

Acylation Reactions to Form N-Acylsulfonamides

The sulfonamide nitrogen can be readily acylated by reacting 4,4-Dimethylpentane-1-sulfonamide with acylating agents such as acid anhydrides (e.g., acetic anhydride) or acyl chlorides. oup.comresearchgate.net These reactions typically proceed under mild conditions, sometimes even without a catalyst, to yield N-acylsulfonamides. researchgate.net This class of compounds is of significant interest in medicinal chemistry. nih.govnih.gov The reaction involves the nucleophilic attack of the sulfonamide nitrogen on the carbonyl carbon of the acylating agent. oup.com

Table 2: Acylation of 4,4-Dimethylpentane-1-sulfonamide

| Acylating Agent | Product |

|---|---|

| Acetic Anhydride (B1165640) | N-Acetyl-4,4-dimethylpentane-1-sulfonamide |

| Benzoyl Chloride | N-Benzoyl-4,4-dimethylpentane-1-sulfonamide |

| Trifluoroacetic Anhydride | N-Trifluoroacetyl-4,4-dimethylpentane-1-sulfonamide |

Generation of Sulfonyl Nitrene-Type Intermediates

Highly reactive sulfonyl nitrene intermediates can be generated from sulfonamide-derived precursors. nih.gov For 4,4-Dimethylpentane-1-sulfonamide, this would typically involve its conversion to a sulfonyl azide (B81097) (R-SO₂N₃). Photochemical or thermal activation of the sulfonyl azide leads to the extrusion of a nitrogen molecule (N₂), producing the corresponding highly electrophilic sulfonyl nitrene. nih.gov These intermediates are not isolated but react rapidly in situ, participating in reactions like C-H bond insertion and amination. nih.gov Another pathway to related reactive intermediates involves the generation of sulfinyl nitrenes from sulfinylhydroxylamine reagents, which are highly electrophilic and can be used to synthesize complex sulfur-nitrogen compounds. nih.gov

Conversion to Other Sulfur-Containing Compounds (e.g., Sulfinates)

The robust sulfonamide group can be chemically transformed into other sulfur-containing functionalities. While direct conversion to a sulfinate is a reductive process, related transformations often proceed via cleavage of the sulfur-nitrogen bond. For example, visible light-mediated photocatalysis can cleave the N–S bond of an N-acylsulfonamide to generate a sulfonyl radical. rsc.org This radical can then be reduced in situ to form a sulfinate salt. The sulfinate can then be trapped with an electrophile, for example, an alkyl halide, to form a sulfone. rsc.org Another synthetic route involves the reaction of methyl sulfinates with amines to produce sulfinamides, which are then oxidized to sulfonamides. researchgate.net This highlights the synthetic relationship between these classes of sulfur compounds.

Derivatization Strategies for Enhanced Analytical Detection and Separation

Due to the polarity imparted by the -SO₂NH₂ group, 4,4-Dimethylpentane-1-sulfonamide is not sufficiently volatile for direct analysis by gas chromatography (GC). Therefore, derivatization is essential to modify its chemical properties for improved analytical performance. weber.hu

Methods for Increasing Volatility for Chromatographic Analysis (e.g., Silylation, Alkylation, Acylation)

Derivatization aims to replace the active hydrogen on the sulfonamide nitrogen with a non-polar group, thereby reducing intermolecular hydrogen bonding, decreasing polarity, and increasing volatility. weber.hugcms.cznumberanalytics.com

Silylation: This is a very common technique where an active hydrogen is replaced by a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). numberanalytics.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose. gcms.czsigmaaldrich.com The resulting silylated derivative is significantly more volatile and thermally stable, making it suitable for GC and GC-MS analysis. numberanalytics.comsigmaaldrich.com

Alkylation: This method introduces an alkyl group, most commonly a methyl group, onto the sulfonamide nitrogen. weber.hu Reagents like diazomethane (B1218177) have been used, although they are hazardous. oup.com Flash alkylation using reagents like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) in the GC injection port is another option. weber.hu N-methylated derivatives of sulfonamides show good resolution in capillary gas chromatography. nih.gov

Acylation: As described in section 6.1.2, acylation introduces an acyl group. Using fluorinated anhydrides, such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA), creates stable and highly volatile derivatives. oup.comgcms.cz An additional benefit is that the presence of fluorine atoms enhances the sensitivity of detection when using an electron capture detector (ECD) in GC analysis. gcms.cz

Table 3: Common Derivatization Methods for Analytical Analysis of 4,4-Dimethylpentane-1-sulfonamide

| Derivatization Method | Reagent Example | Derivative Formed | Analytical Advantage |

|---|---|---|---|

| Silylation | BSTFA | 4,4-Dimethylpentane-1-(N-trimethylsilyl)sulfonamide | Increased volatility and thermal stability for GC-MS. numberanalytics.com |

| Alkylation | Diazomethane | N-Methyl-4,4-dimethylpentane-1-sulfonamide | Increased volatility for GC analysis. oup.comnih.gov |

| Acylation | TFAA | N-Trifluoroacetyl-4,4-dimethylpentane-1-sulfonamide | Increased volatility and enhanced ECD response. gcms.cz |

Introduction of Spectroscopic Reporter Groups

The derivatization of sulfonamides to introduce spectroscopic reporter groups, such as fluorophores and chromophores, is a key strategy for their use in various analytical and biological applications. bohrium.comtandfonline.com While specific studies on the derivatization of 4,4-Dimethylpentane-1-sulfonamide for this purpose are not extensively documented, the reactivity of the primary sulfonamide group allows for the application of established synthetic methodologies. researchgate.net These methods typically involve the reaction of the sulfonamide nitrogen with an electrophilic reagent carrying the reporter moiety.

The introduction of fluorescent labels, for instance, can be achieved by reacting the sulfonamide with fluorescent dyes that contain a suitable reactive group. One common approach is the use of naphthalimide derivatives. nih.govmdpi.com For example, a sulfonamide can be reacted with a bromoacetyl-functionalized naphthalimide in the presence of a base like tetrabutyl ammonium (B1175870) hydroxide in a solvent such as N,N-dimethylformamide (DMF). mdpi.com This results in the formation of a fluorescent sulfonamide derivative. Such derivatives are valuable as potential probes for fluorescent imaging in biological systems. nih.govmdpi.com

Another class of spectroscopic reporters that can be attached to sulfonamides are xanthene dyes, which include fluoresceins and rhodamines. google.com These dyes can be functionalized with reactive groups that allow for covalent coupling to biomolecules or other target structures. google.com The derivatization of sulfonamides with these dyes can enhance their water solubility and fluorescence properties, making them suitable for use as fluorescent probes in various assays. google.com

The general principle of these reactions involves the nucleophilic character of the sulfonamide nitrogen atom. The reaction conditions, such as the choice of solvent and base, are crucial for achieving good yields and preventing side reactions. The table below summarizes potential derivatization strategies for introducing spectroscopic reporter groups onto a primary sulfonamide like 4,4-Dimethylpentane-1-sulfonamide, based on known methods for other sulfonamides.

| Reporter Group Type | Example Reagent | General Reaction Conditions | Potential Application |

| Fluorescent Naphthalimide | N-butyl-4-bromoacetyl ethyldiamino-1,8-naphthalene imide | Base (e.g., tetrabutyl ammonium hydroxide) in DMF | Fluorescent imaging probes nih.govmdpi.com |

| Fluorescent Xanthene Dye | Reactive derivatives of fluorescein (B123965) or rhodamine | Coupling agents (e.g., carbodiimides) | Fluorescent probes for biological assays google.com |

| Chromophoric Tolane/Stilbene (B7821643) | Tolane or stilbene with a reactive functional group | --- | Materials for non-linear optics dtic.mil |

It is important to note that the specific reaction conditions would need to be optimized for 4,4-Dimethylpentane-1-sulfonamide to ensure efficient derivatization. The bulky 4,4-dimethylpentyl group might influence the reactivity of the sulfonamide group, potentially requiring adjustments to the synthetic protocol.

Role as a Precursor in the Synthesis of More Complex Molecular Structures

Precursor in Sulfonylurea Synthesis

4,4-Dimethylpentane-1-sulfonamide can serve as a valuable precursor in the synthesis of sulfonylureas, a class of compounds with significant applications, including as herbicides and pharmaceuticals. researchgate.net The synthesis of sulfonylureas from primary sulfonamides is a well-established transformation in organic chemistry. researchgate.net

A common and traditional method for the synthesis of sulfonylureas involves the reaction of a primary sulfonamide with an isocyanate in the presence of a base. In this reaction, the sulfonamide nitrogen acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. This forms a sulfonylurea linkage. The general reaction is depicted below:

R-SO₂NH₂ + R'-N=C=O → R-SO₂NH-C(=O)NH-R'

In the context of 4,4-Dimethylpentane-1-sulfonamide, the reaction would proceed as follows:

(CH₃)₃CCH₂CH₂CH₂SO₂NH₂ + R'-N=C=O → (CH₃)₃CCH₂CH₂CH₂SO₂NH-C(=O)NH-R'

The choice of the isocyanate (R'-N=C=O) determines the substitution pattern of the resulting sulfonylurea. This allows for the synthesis of a diverse library of sulfonylurea derivatives from a single sulfonamide precursor.

Alternative, more recent methods for sulfonylurea synthesis aim to avoid the use of potentially hazardous isocyanates. researchgate.netrsc.org One such approach involves the reaction of the sulfonamide with a carbamate, such as a diphenyl carbonate derivative, in the presence of a base. rsc.orgnih.gov Another modern, metal-free approach describes the direct reaction of sulfonamides with amides in a green solvent, which proceeds at room temperature and offers a high degree of atom economy. nih.gov

The synthesis of glycosylated sulfonylureas has also been reported, where a sulfonamide is reacted with a glycosyl carbamoylide intermediate. nih.gov This highlights the versatility of sulfonamides as precursors for complex, biologically relevant molecules.

The table below summarizes key synthetic routes to sulfonylureas starting from a primary sulfonamide like 4,4-Dimethylpentane-1-sulfonamide.

| Reagent Type | General Method | Key Features |

| Isocyanate | Reaction with a suitable isocyanate in the presence of a base. | Traditional and widely used method. |

| Carbamate | Reaction with a carbamate, often generated in situ from an amine and a carbonate source. rsc.orgnih.gov | Avoids the direct handling of isocyanates. |

| Amide | Direct one-pot reaction with an amide in a suitable solvent. nih.gov | Metal-free, mild conditions, high atom economy. |

The specific choice of synthetic route would depend on the desired final product, available starting materials, and desired reaction conditions (e.g., temperature, solvents). The reactivity of 4,4-Dimethylpentane-1-sulfonamide in these reactions is expected to be comparable to other primary alkylsulfonamides, making it a viable starting material for the synthesis of a range of novel sulfonylurea compounds.

Applications of 4,4 Dimethylpentane 1 Sulfonamide in Advanced Chemical Synthesis Methodologies

Utilization as a Versatile Building Block in Complex Organic Synthesis

The sulfonamide moiety is a well-established functional group in organic synthesis, often employed as a directing group, a protecting group for amines, or as a key structural component in biologically active molecules. In principle, 4,4-Dimethylpentane-1-sulfonamide could serve as a valuable building block due to the presence of the sterically bulky 4,4-dimethylpentyl group. This bulky substituent could impart specific solubility properties and influence the stereochemical outcome of reactions at or near the sulfonamide functional group.

General synthetic routes to sulfonamides typically involve the reaction of a sulfonyl chloride with a primary or secondary amine. Therefore, the synthesis of 4,4-Dimethylpentane-1-sulfonamide would likely proceed via the reaction of 4,4-dimethylpentane-1-sulfonyl chloride with ammonia (B1221849). The precursor, 4,4-dimethylpentane-1-sulfonyl chloride, could be synthesized from the corresponding thiol or sulfonic acid.

Once formed, 4,4-Dimethylpentane-1-sulfonamide could, in theory, undergo various transformations common to sulfonamides, such as N-alkylation or N-arylation, to introduce further complexity. The neopentyl-like structure of the alkyl chain would be expected to be chemically robust and resistant to many standard reaction conditions.

Potential in Ligand Design and Coordination Chemistry

Sulfonamide derivatives are known to act as ligands for a variety of metal ions. The nitrogen atom of the sulfonamide group can coordinate to a metal center, and the oxygen atoms of the sulfonyl group can also participate in coordination, leading to various binding modes. The specific coordination behavior is influenced by the nature of the substituents on the sulfur and nitrogen atoms.

In the hypothetical case of 4,4-Dimethylpentane-1-sulfonamide acting as a ligand, the large, non-polar 4,4-dimethylpentyl group would likely influence the solubility of the resulting metal complexes, potentially favoring non-polar organic solvents. This steric bulk could also play a significant role in controlling the coordination geometry around the metal center, possibly preventing the formation of polymeric structures and favoring the isolation of discrete, mononuclear complexes. However, without experimental data, any discussion of its specific coordination properties, such as the stability of its metal complexes or their catalytic activity, remains speculative.

Contribution to Green Chemistry Principles in Synthetic Transformations

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The contribution of any chemical, including 4,4-Dimethylpentane-1-sulfonamide, to green chemistry can be assessed based on the methods used for its synthesis and its subsequent applications.

For the synthesis of sulfonamides, greener approaches are continually being developed. These include the use of water as a solvent, catalyst-free reactions, and one-pot procedures to minimize waste and energy consumption. If 4,4-Dimethylpentane-1-sulfonamide could be synthesized using such methods, it would align with green chemistry principles.

Furthermore, if this compound were to be used as a catalyst or in a catalytic system, its efficiency and ability to be recycled would be key green metrics. For instance, if a metal complex with a 4,4-Dimethylpentane-1-sulfonamide ligand demonstrated high catalytic turnover and could be easily separated from the reaction products, it would represent a green synthetic tool. Unfortunately, the absence of research on this specific compound means there is no evidence to support its role in green chemistry at this time.

Q & A

Basic Research Question: How can researchers optimize the synthesis of 4,4-Dimethylpentane-1-sulfonamide to improve yield and purity?

Methodological Answer:

Key parameters include reaction temperature, solvent selection, and stoichiometric ratios of reagents. For example, sulfonamide synthesis often employs sulfonyl chlorides and amines under anhydrous conditions. Evidence from analogous sulfonamide syntheses (e.g., disulfonamide derivatives) highlights yields up to 80% using DMSO as a solvent and controlled heating (80–100°C) to avoid decomposition . Purification via recrystallization or column chromatography is critical, with spectral characterization (¹H NMR, IR) confirming purity. For 4,4-Dimethylpentane-1-sulfonamide, monitor intermediates using TLC and optimize reaction time to minimize byproducts like sulfones or over-oxidized species .

Basic Research Question: What spectroscopic techniques are most effective for characterizing 4,4-Dimethylpentane-1-sulfonamide?

Methodological Answer:

- ¹H NMR : Identify methyl groups (δ ~2.26 ppm) and sulfonamide protons (δ ~10.4–10.6 ppm, D₂O-exchangeable) .

- IR Spectroscopy : Confirm sulfonamide functional groups via S=O asymmetric (1332 cm⁻¹) and symmetric (1160 cm⁻¹) stretching vibrations .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z = 645 for related disulfonamides) . Advanced methods like HRMS or LC-MS/MS enhance specificity for trace impurities .

Advanced Research Question: How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of 4,4-Dimethylpentane-1-sulfonamide?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict sites for nucleophilic/electrophilic attacks. Studies on sulfonamide-tryptophan hybrids demonstrate correlations between computed dipole moments and crystallographic data .

- Molecular Docking : Screen against protein targets (e.g., carbonic anhydrase) to assess binding affinity. Use software like AutoDock Vina, incorporating solvent effects and flexible side chains .

Advanced Research Question: What pharmacokinetic parameters should be evaluated for 4,4-Dimethylpentane-1-sulfonamide in preclinical studies?

Methodological Answer:

- Bioanalytical Validation : Develop an HPLC or LC-MS method with selectivity for the compound in biological matrices (e.g., serum). Parameters include linearity (R² > 0.99), precision (RSD < 15%), and recovery (>80%) .

- Pharmacokinetic Modeling : Use software like PK-Solver to calculate half-life (t₁/₂), clearance (CL), and bioavailability (F) from concentration-time curves. For sulfonamides, monitor metabolites via fragmentation patterns in MS .

Advanced Research Question: How can researchers resolve contradictions in reported synthetic pathways or biological activities of sulfonamide derivatives?

Methodological Answer:

- Systematic Review : Compare reaction conditions (e.g., catalysts, solvents) across studies. For example, metal-free methods may reduce side reactions vs. transition metal-catalyzed routes .

- Replication Studies : Reproduce conflicting protocols with strict controls (e.g., inert atmosphere, humidity).

- Spectroscopic Reanalysis : Use 2D NMR (COSY, HSQC) to verify structural assignments if earlier data is ambiguous .

Advanced Research Question: What mechanistic insights explain the antimicrobial or antioxidant activity of 4,4-Dimethylpentane-1-sulfonamide?

Methodological Answer:

- Reactive Oxygen Species (ROS) Assays : Quantify radical scavenging (e.g., DPPH, ABTS) to link sulfonamide redox properties to antioxidant activity. Correlate with Hammett constants (σ) of substituents .

- Enzyme Inhibition Studies : Test inhibition of microbial enzymes (e.g., dihydropteroate synthase) via kinetic assays (IC₅₀ values) and compare with structural analogs .

Advanced Research Question: How can green chemistry principles be applied to synthesize 4,4-Dimethylpentane-1-sulfonamide sustainably?

Methodological Answer:

- Solvent Selection : Replace DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether) .

- Catalyst Design : Use immobilized enzymes or recyclable Lewis acids to reduce waste.

- Waste Minimization : Employ flow chemistry for precise reagent control and in-line purification .

Basic Research Question: What stability challenges does 4,4-Dimethylpentane-1-sulfonamide face under varying pH or temperature conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C). Monitor degradation via HPLC; sulfonamides are prone to hydrolysis at extreme pH .

- Storage Recommendations : Store at −20°C in amber vials under nitrogen to prevent oxidation .

Advanced Research Question: What strategies enhance regioselectivity in functionalizing 4,4-Dimethylpentane-1-sulfonamide?

Methodological Answer:

- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic substitution.

- Microwave-Assisted Synthesis : Accelerate reaction kinetics to favor thermodynamically stable products .

Advanced Research Question: How can researchers design assays to quantify 4,4-Dimethylpentane-1-sulfonamide in complex matrices (e.g., environmental samples)?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.